molecular formula C23H22O4 B6308364 2-Acetoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid ethyl ester CAS No. 2088942-14-5

2-Acetoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid ethyl ester

Cat. No. B6308364
CAS RN: 2088942-14-5
M. Wt: 362.4 g/mol
InChI Key: HCOROBAMFKFNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid ethyl ester (2-A6NEBE) is an organic compound that has drawn a great deal of attention in recent years due to its potential applications in the field of chemistry. 2-A6NEBE is a derivative of benzoic acid, and it is most commonly used as a reagent in the synthesis of other compounds. Its unique structure and properties make it a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and biochemistry. In

Scientific Research Applications

2-Acetoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid ethyl ester has a variety of scientific research applications. It is most commonly used as a reagent in the synthesis of other compounds, such as drugs, dyes, and pigments. It can also be used in the synthesis of peptides, proteins, and other biologically active molecules. Additionally, it has been used to study the structure and properties of organic molecules, and to investigate the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 2-Acetoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid ethyl ester is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. This inhibition can lead to an increase in the bioavailability of the drug or compound, allowing it to be more effectively absorbed by the body. Additionally, 2-Acetoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid ethyl ester has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Acetoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid ethyl ester are still being studied. However, it has been shown to have a variety of effects on the body, including the inhibition of certain enzymes involved in the metabolism of drugs and other compounds, and the stimulation of the production of certain hormones. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2-Acetoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid ethyl ester has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize in small quantities, making it a useful reagent for a variety of experiments. Additionally, it is a relatively stable compound, making it suitable for use in a variety of conditions. However, it is also a relatively expensive compound, making it less suitable for large-scale experiments. Additionally, it is not very soluble in water, making it difficult to use in experiments that require the use of aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 2-Acetoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid ethyl ester. One potential direction is the investigation of its potential applications in the synthesis of drugs, dyes, and pigments. Additionally, further research could be conducted into its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted into its potential applications in the treatment of certain diseases, as well as its potential toxicity. Finally, further research could be conducted into its potential use as an antioxidant, as well as its potential interactions with other compounds.

Synthesis Methods

2-Acetoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid ethyl ester can be synthesized in a variety of ways. One of the most common methods involves the reaction of 2-acetoxy-6-naphthyl ethyl ester with ethyl benzoate in the presence of a strong base such as potassium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate compound which is then further converted into the desired product. This method is particularly useful for synthesizing small quantities of 2-Acetoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid ethyl ester. Other methods of synthesis include the reaction of 2-acetoxy-6-naphthyl ethyl ester with ethyl benzoate in the presence of a strong acid such as hydrochloric acid, and the use of a Grignard reagent.

properties

IUPAC Name

ethyl 2-acetyloxy-6-(2-naphthalen-2-ylethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-3-26-23(25)22-19(9-6-10-21(22)27-16(2)24)14-12-17-11-13-18-7-4-5-8-20(18)15-17/h4-11,13,15H,3,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOROBAMFKFNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC(=O)C)CCC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid ethyl ester

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